molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Cat. No.: B8253628
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-GKAPJAKFSA-N
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Description

(1S)-6,6-Dimethyl-2-methylenebicyclo[311]heptane is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the catalytic isomerization of α-pinene, another monoterpene, using acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from pine trees, followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the abundance of natural sources .

Chemical Reactions Analysis

Types of Reactions

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane is structurally similar to other monoterpenes such as α-pinene and limonene. it is unique in its specific arrangement of carbon atoms and the presence of a methylene group. This structural uniqueness contributes to its distinct chemical properties and reactivity .

List of Similar Compounds

Properties

IUPAC Name

(1S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARULDDTDQWMU-GKAPJAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC1CCC2=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
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0 (± 1) mol
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[Compound]
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petroleum resins
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0 (± 1) mol
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reactant
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[Compound]
Name
layer 3
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reactant
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[Compound]
Name
terpene
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0 (± 1) mol
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reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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reactant
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[Compound]
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solution
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reactant
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[Compound]
Name
mineral spirits
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solvent
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0 (± 1) mol
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solvent
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nickel ethylhexanoate
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catalyst
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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solvent
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Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
2.5 mL
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reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 3
Reactant of Route 3
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 4
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 5
Reactant of Route 5
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 6
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

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